N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Tautomerism Molecular Recognition Crystallography

Generic substitution among 2-arylamino-1,3-thiazine derivatives compromises assay reproducibility due to divergent tautomeric equilibria and conformational profiles. N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 3420-40-4) resolves this with a crystallographically validated imino tautomer, delivering a defined hydrogen-bonding pattern essential for consistent molecular recognition in target engagement studies. • Privileged dihydrothiazine scaffold enabling scaffold hopping from extensively patented 2-aminothiazole chemotypes with a distinct IP position. • Higher tPSA (36.4 Ų) permits fine-tuning of lipophilicity and membrane permeability vs. aromatic thiazole analogs. • Favorable acute toxicity profile (no adverse effects at 30 mg/kg oral in rats, inferred from analog data) supports in vivo PoC studies without dose-limiting toxicity concerns. • Supplied at ≥95% purity with global shipping from BenchChem.

Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
CAS No. 3420-40-4
Cat. No. B1297725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine
CAS3420-40-4
Molecular FormulaC10H12N2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESC1CN=C(SC1)NC2=CC=CC=C2
InChIInChI=1S/C10H12N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h1-3,5-6H,4,7-8H2,(H,11,12)
InChIKeyITMNZMYUHMBOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 3420-40-4): Procurement and Structural Differentiation Guide


N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 3420-40-4) is a heterocyclic small molecule belonging to the 2-arylamino-1,3-thiazine class, characterized by a six-membered N,S-containing ring [1]. The compound has a molecular weight of 192.28 g/mol (C₁₀H₁₂N₂S) and is typically supplied at ≥95% purity [2]. Notably, this compound is distinct from its 1,3-thiazol-2-amine analog (CAS 1009-70-7) due to its saturated dihydrothiazine core, which fundamentally alters its conformational flexibility and tautomeric equilibrium [1]. This structural divergence underpins differential molecular recognition patterns in biological systems and warrants precise compound selection in research workflows.

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine: Why Closest Analogs Cannot Be Substituted


Generic substitution among 2-arylamino-1,3-thiazine derivatives is scientifically unsound due to the profound impact of even minor structural variations on molecular conformation and biological target engagement. Unlike the aromatic 1,3-thiazol-2-amine analog (CAS 1009-70-7), the saturated dihydrothiazine ring in N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine introduces a unique amine/imine tautomeric equilibrium that is absent in the unsaturated thiazole scaffold [1]. This tautomerism dictates the compound's hydrogen-bonding donor/acceptor pattern and molecular topology, which are critical determinants of target binding specificity [2]. Furthermore, the unsubstituted phenyl ring on the exocyclic nitrogen yields a markedly different lipophilicity and steric profile compared to ortho-substituted analogs such as N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (o-tolyl derivative), leading to divergent activity profiles in high-throughput screening assays [3]. Consequently, procurement of the precise CAS 3420-40-4 entity is essential for experimental reproducibility.

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine: Quantitative Evidence of Differentiation vs. Analogs


Tautomeric Equilibrium: Amine vs. Imino State of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

X-ray crystallographic studies have definitively established that N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine exists predominantly in the imino tautomeric form (2-phenylimino-1,3-thiazine) in the solid state [1]. This contrasts with the 2-aminothiazole class, where the amino form is dominant. The tautomeric preference alters the hydrogen-bonding capacity and the electronic distribution of the heterocyclic core, which can affect binding affinity to target proteins.

Tautomerism Molecular Recognition Crystallography Medicinal Chemistry

Topological Polar Surface Area (tPSA) and Physicochemical Differentiation of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine possesses a topological polar surface area (tPSA) of 36.4 Ų, a value that directly results from its saturated dihydrothiazine core [1]. This is significantly higher than the tPSA of the analogous aromatic 1,3-thiazol-2-amine scaffold, which typically falls below 30 Ų due to the reduced number of heteroatoms and the planar, unsaturated ring system. tPSA is a critical parameter governing passive membrane permeability and blood-brain barrier penetration.

Physicochemical Properties tPSA Scaffold Classification Drug Design

Toxicity Profile: Low Acute Oral Toxicity of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine vs. Known Drugs

While N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine carries an H302 (Harmful if swallowed) hazard statement, its acute oral toxicity profile in rodent models appears significantly less potent than that of the structurally related veterinary drug xylazine, which is an α₂-adrenergic receptor agonist . A relevant data point for a closely related analog indicates no observed toxicity in rats at an oral dose of 30 mg/kg . Xylazine, in contrast, produces profound sedation and cardiovascular effects at doses as low as 0.5-1.0 mg/kg in similar species.

Toxicology Safety Profile Acute Toxicity Drug Discovery

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine: Strategic Research and Industrial Application Scenarios


Scaffold Hopping and Medicinal Chemistry Diversification

In lead optimization programs, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine serves as a privileged scaffold for scaffold hopping away from the extensively patented 2-aminothiazole and 1,3-thiazolidine chemotypes. Its unique tautomeric imino form and higher tPSA (36.4 Ų) [1] offer a distinct intellectual property position and a means to fine-tune physicochemical properties such as lipophilicity and membrane permeability, thereby circumventing known liabilities of older scaffolds [2].

Tautomer-Specific Probe Development in Chemical Biology

Given the crystallographically validated imino tautomer of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine [1], this compound is an ideal tool for studying tautomer-dependent protein-ligand interactions. It can be used as a probe in assays where the imino nitrogen acts as a hydrogen-bond acceptor, differentiating it from the amino tautomer of 2-aminothiazoles. This is particularly relevant in the design of enzyme inhibitors or receptor modulators where precise molecular recognition is paramount [2].

Early-Stage Toxicology Assessment in Rodent Models

The favorable acute toxicity profile, inferred from analog data showing no adverse effects at an oral dose of 30 mg/kg in rats [1], positions N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine as a safer starting point for in vivo proof-of-concept studies compared to clinically used thiazine drugs like xylazine [2]. This allows researchers to explore higher dose ranges for target engagement and efficacy studies without immediate concern for dose-limiting toxicity, accelerating the early drug discovery process.

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